molecular formula C9H9ClF3N B15260497 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine

1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B15260497
M. Wt: 223.62 g/mol
InChI Key: FNBSELVAROMLHW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is a chemical compound that belongs to the class of substituted amines It is characterized by the presence of a 3-chlorophenyl group and three fluorine atoms attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with trifluoroacetaldehyde and ammonia in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction: Formation of 3-chlorophenylpropan-1-ol or 3-chlorophenylpropan-1-amine.

    Substitution: Formation of 3-methoxyphenylpropan-1-amine or 3-cyanophenylpropan-1-amine.

Scientific Research Applications

1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:

  • **Chemistry

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

1-(3-chlorophenyl)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C9H9ClF3N/c10-7-3-1-2-6(4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2

InChI Key

FNBSELVAROMLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(F)(F)F)N

Origin of Product

United States

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